molecular formula C12H8O2S B085562 Dibenzothiophene sulfone CAS No. 1016-05-3

Dibenzothiophene sulfone

Cat. No.: B085562
CAS No.: 1016-05-3
M. Wt: 216.26 g/mol
InChI Key: IKJFYINYNJYDTA-UHFFFAOYSA-N
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Description

Dibenzothiophene sulfone is an organosulfur compound with the molecular formula C₁₂H₈O₂S. It is derived from dibenzothiophene, a compound consisting of two benzene rings fused to a central thiophene ring. This compound is known for its role in the desulfurization of fossil fuels, which is crucial for reducing sulfur emissions and environmental pollution .

Mechanism of Action

Target of Action

Dibenzothiophene sulfone (DBT sulfone) primarily targets the enzyme DBT sulfone monooxygenase BdsA . This enzyme is a key component in the “4S” desulfurization pathway . The enzyme catalyzes the oxidation of DBT sulfone to 2’-hydroxybiphenyl 2-sulfonic acid (HBPSi) .

Mode of Action

DBT sulfone interacts with its target, the enzyme BdsA, through a process of molecular docking . Seven residues (Phe12, His20, Phe56, Phe246, Val248, His316, and Val372) are involved in the binding of DBT sulfone . The right position and orientation of FMN and DBT sulfone, as well as the involvement of Ser139 as a nucleophile, are crucial for catalysis .

Biochemical Pathways

The interaction of DBT sulfone with BdsA is part of the “4S” desulfurization pathway . This pathway is central to the removal of organic sulfur from fossil fuels . The DBT sulfone monooxygenase BdsA catalyzes the oxidation of DBT sulfone to HBPSi .

Result of Action

The action of DBT sulfone results in the oxidation of DBT sulfone to HBPSi . This is a crucial step in the “4S” desulfurization pathway, which is essential for the removal of organic sulfur from fossil fuels .

Action Environment

The action of DBT sulfone can be influenced by various environmental factors. For example, the nature of the catalyst, acid, and oxidant, as well as the time and temperature of oxidation, can affect the conversion level of dibenzothiophene . Furthermore, the nature of the extractant can impact the level of sulfone extraction from the reaction mixture and the viability of anaerobic sludge cells that can be used for the subsequent bioconversion of sulfones into hydrogen sulfide .

Biochemical Analysis

Biochemical Properties

Dibenzothiophene sulfone plays a crucial role in biochemical reactions, particularly in the desulfurization pathway. It interacts with various enzymes, such as this compound monooxygenase (BdsA), which catalyzes the oxidation of this compound to 2′-hydroxybiphenyl 2-sulfonic acid . This interaction involves the binding of this compound to the active site of BdsA, facilitated by residues such as Phe12, His20, and Ser139 . The correct positioning and orientation of flavin mononucleotide (FMN) and this compound are essential for the catalytic activity of BdsA .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways and altering gene expression. For instance, the presence of this compound can induce the expression of genes involved in the desulfurization pathway, leading to increased production of enzymes like BdsA . Additionally, this compound can impact cellular metabolism by serving as a substrate for desulfurization reactions, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme activation. This compound binds to the active site of BdsA, where it undergoes oxidation to form 2′-hydroxybiphenyl 2-sulfonic acid . This reaction is facilitated by the nucleophilic attack of Ser139 on the sulfur atom of this compound, leading to the cleavage of the sulfur-carbon bond . The interaction with FMN is also critical for the catalytic activity of BdsA, as it serves as a cofactor in the oxidation reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound can be stable under certain conditions, but it may degrade over time, leading to changes in its effects on cellular function . Long-term exposure to this compound can result in the accumulation of its metabolites, which may have different biochemical properties and effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as enzyme inhibition and cellular damage . Threshold effects have been observed, where a certain concentration of this compound is required to induce the expression of desulfurization enzymes . Toxic effects at high doses may include oxidative stress and disruption of cellular homeostasis .

Metabolic Pathways

This compound is involved in metabolic pathways related to sulfur metabolism. It interacts with enzymes such as BdsA, which catalyzes its oxidation to 2′-hydroxybiphenyl 2-sulfonic acid . This reaction is part of the desulfurization pathway, which ultimately leads to the removal of sulfur from organic compounds . The presence of this compound can affect metabolic flux by altering the levels of metabolites involved in sulfur metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function . For example, its accumulation in the cytoplasm may enhance its availability for desulfurization reactions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can affect its interactions with enzymes and other biomolecules, thereby influencing its biochemical properties and effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzothiophene sulfone can be synthesized through the oxidation of dibenzothiophene. One common method involves the use of peroxides, such as hydrogen peroxide, which oxidizes dibenzothiophene to its sulfone form . The reaction typically requires a catalyst, such as a transition metal salt, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced through oxidative desulfurization processes. These processes involve the use of oxidizing agents and catalysts to convert sulfur-containing compounds in fossil fuels into sulfones, which can then be removed. The use of hydrogen peroxide as an oxidant and molybdenum or tungsten-based catalysts is common in these industrial processes .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its structure, which includes two benzene rings fused to a thiophene ring. This structure makes it a valuable model compound for studying desulfurization processes. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, further enhances its utility in research and industrial applications .

Properties

IUPAC Name

dibenzothiophene 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8O2S/c13-15(14)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJFYINYNJYDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074424
Record name Dibenzothiophene 5,5-dioxide
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Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016-05-3
Record name Dibenzothiophene sulfone
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Record name Dibenzothiophene-5,5-dioxide
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Record name Dibenzothiophene sulfone
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Record name Dibenzothiophene 5,5-dioxide
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Record name DIBENZOTHIOPHENE 5,5-DIOXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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